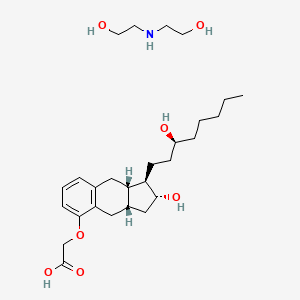

Diolamine de tréprostinil

Vue d'ensemble

Description

See also: Treprostinil (has active moiety).

Applications De Recherche Scientifique

Traitement de l'hypertension artérielle pulmonaire (HTAP)

La diolamine de tréprostinil est utilisée dans le traitement de l'hypertension artérielle pulmonaire (HTAP), une maladie progressive et mortelle sans remède . Il s'agit d'un analogue de la prostacycline qui favorise la vasodilatation des lits vasculaires artériels pulmonaires et systémiques et inhibe l'agrégation plaquettaire . Il a été démontré que la this compound, un analogue oral de la prostacycline, améliore la capacité d'exercice chez les patients atteints d'HTAP ne recevant aucun autre traitement .

Traitement de l'hypertension pulmonaire associée à une maladie pulmonaire interstitielle (HP-MPI)

La this compound est également utilisée dans le traitement de l'hypertension pulmonaire associée à une maladie pulmonaire interstitielle . Il s'agit d'une autre maladie complexe et incurable pour laquelle les vasodilatateurs pulmonaires restent le traitement de base .

Option de traitement de première intention par la prostacycline pour les patients atteints d'HTAP

Le tréprostinil oral pourrait constituer une option de traitement de première intention par la prostacycline pratique pour les patients atteints d'HTAP ne nécessitant pas un traitement plus intensif . Ceci est particulièrement avantageux étant donné que les exigences d'administration des thérapies par analogues de la prostacycline parentérale et inhalée peuvent limiter leur utilisation chez les patients atteints d'une maladie moins grave .

Amélioration de la capacité d'exercice

Il a été démontré que le traitement par tréprostinil oral améliore la capacité d'exercice chez les patients atteints d'HTAP . Le critère d'évaluation principal d'une étude était le changement par rapport à la valeur initiale de la distance parcourue en 6 minutes à la semaine 12, et l'effet du traitement était de 23,0 m (P = 0,0125) .

Amélioration de la qualité de vie

Le premier agent approuvé pour le traitement de l'HTAP était l'époprostenol, une prostacycline synthétique qui améliore considérablement la qualité de vie des patients . En tant qu'analogue tricyclique stable de la prostacycline, la this compound devrait avoir des effets similaires .

Utilisation potentielle dans d'autres formes d'hypertension pulmonaire

Bien que la this compound soit principalement utilisée dans le traitement de l'HTAP et de l'HP-MPI, il pourrait y avoir un potentiel d'utilisation dans d'autres formes d'hypertension pulmonaire . Cependant, des recherches supplémentaires sont nécessaires dans ce domaine.

Mécanisme D'action

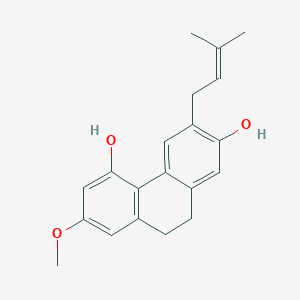

- Treprostinil diolamine primarily targets the prostacyclin pathway. It is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator .

Target of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Treprostinil diolamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. By binding to these receptors, treprostinil diolamine activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Cellular Effects

Treprostinil diolamine exerts multiple effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by enhancing the production of nitric oxide and reducing the levels of endothelin-1, a potent vasoconstrictor. In smooth muscle cells, treprostinil diolamine inhibits proliferation and induces relaxation, which helps in reducing pulmonary vascular resistance. Additionally, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to vasodilation and anti-proliferative effects .

Molecular Mechanism

The molecular mechanism of treprostinil diolamine involves its binding to IP receptors on target cells. This binding activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation and inhibition of platelet aggregation. Treprostinil diolamine also affects gene expression by modulating transcription factors involved in the regulation of vascular tone and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of treprostinil diolamine have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that continuous exposure to treprostinil diolamine can lead to sustained vasodilation and reduced pulmonary artery pressure. Prolonged use may also result in desensitization of IP receptors, necessitating adjustments in dosage to maintain therapeutic effects .

Propriétés

IUPAC Name |

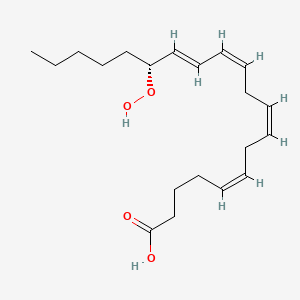

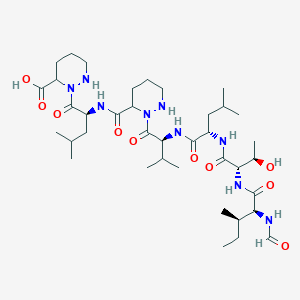

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWRWEUCEXUUAV-ZSESPEEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232132 | |

| Record name | Treprostinil diolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830354-48-8 | |

| Record name | Treprostinil diolamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Treprostinil diolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREPROSTINIL DIOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

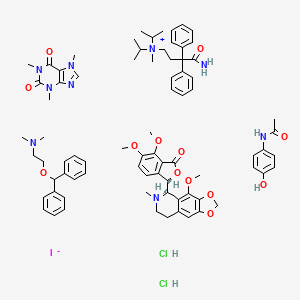

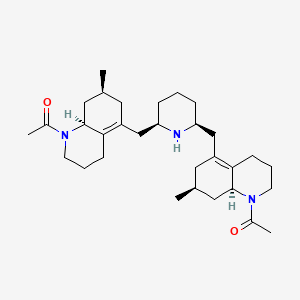

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.